1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Overview

Description

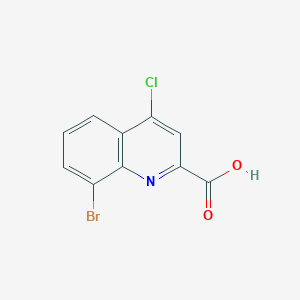

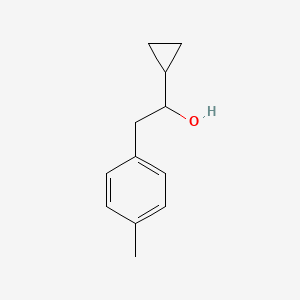

“1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the CAS Number: 93731-05-6 . It has a molecular weight of 252.36 . The molecule contains a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine (aromatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes various functional groups. The benzyl group is attached to the 1-position of the benzodiazepine ring. The 3-position of the ring is substituted with a methyl group .

Physical And Chemical Properties Analysis

Scientific Research Applications

Stereochemistry and Chemical Properties

A study conducted by Aversa et al. (1980) focused on the stereochemistry of some 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones using proton magnetic resonance. It was found that these derivatives exist in one pseudo-boat cycloheptadiene-like conformation, indicating a conformational preference influenced by steric and electronic factors within the ring π-system Aversa, M., Giannetto, P., Romeo, G., Ficarra, P., & Vigorita, M. (1980). Nuclear magnetic resonance spectra of psychotherapeutic agents. III. Stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones. Journal of Heterocyclic Chemistry, 17, 551-554.

Synthetic Methodologies

Shaabani et al. (2009) introduced an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method provides an alternative for the synthesis of benzodiazepine derivatives, highlighting the significance of 1,5-benzodiazepines in pharmaceutical applications due to their broad spectrum of biological activities Shaabani, A., Rezayan, A., Keshipour, S., Sarvary, A., & Ng, S. (2009). A Novel One‐Pot Three‐(in situ Five)‐Component Condensation Reaction: An Unexpected Approach for the Synthesis of Tetrahydro‐2,4‐dioxo‐1H‐benzo[b][1,5]diazepine‐3‐yl‐2‐methylpropanamide Derivatives. ChemInform, 40.

Biological Applications and Pharmacology

Research into 1,5-benzodiazepines, including compounds like clobazam, has demonstrated their utility in various therapeutic areas. Studies have shown these compounds to have anticonvulsant activity in animal models, differing neurological effects compared to 1,4-benzodiazepines, and potential roles in inhibiting interleukin-6 and prostaglandin E(2) production, indicating anti-inflammatory properties Meldrum, B., Chapman, A., & Horton, R. (1979). Clobazam: anticonvulsant action in animal models of epilepsy. British Journal of Clinical Pharmacology, 7(Suppl 1), 59S-60S.

Catalysis and Material Science

Timofeeva et al. (2017) demonstrated the use of metal-organic frameworks as efficient catalytic systems for synthesizing 1,5-benzodiazepines from 1,2-phenylenediamine and ketones. This study showcases the versatility of benzodiazepines and related compounds beyond their pharmacological uses, extending into material science and catalysis Timofeeva, M., Panchenko, V. N., Prikhod'ko, S. A., Ayupov, A., Larichev, Y., Khan, N., & Jhung, S. (2017). Metal-organic frameworks as efficient catalytic systems for the synthesis of 1,5-benzodiazepines from 1,2-phenylenediamine and ketones. Journal of Catalysis, 354, 128-137.

Future Directions

The future directions for the study of “1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” and related compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. The advent of computerized molecular graphics may boost the study of structural-activity relationships .

properties

IUPAC Name |

5-benzyl-3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-14-11-18-16-9-5-6-10-17(16)19(12-14)13-15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAURBRKUKRSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)

![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)

![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)